Azuleno(5,6-c)furan-3(1H)-one, 5,6,7,7a,8,9-hexahydro-8-hydroxy-6,6,8-trimethyl-, (7aS,8S)-
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Overview
Description
Azuleno(5,6-c)furan-3(1H)-one, 5,6,7,7a,8,9-hexahydro-8-hydroxy-6,6,8-trimethyl-, (7aS,8S)- is a complex organic compound that belongs to the class of azulene derivatives. Azulene is known for its deep blue color and unique chemical properties. This compound is characterized by its fused ring structure, which includes a furan ring and multiple hydroxy and methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Azuleno(5,6-c)furan-3(1H)-one, 5,6,7,7a,8,9-hexahydro-8-hydroxy-6,6,8-trimethyl-, (7aS,8S)- typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the fused ring structure through cyclization of appropriate precursors.
Hydroxylation: Introduction of hydroxy groups using reagents like hydrogen peroxide or osmium tetroxide.
Methylation: Addition of methyl groups using methylating agents such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including:
Batch Reactors: For controlled synthesis and purification.
Continuous Flow Reactors: For efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
Azuleno(5,6-c)furan-3(1H)-one, 5,6,7,7a,8,9-hexahydro-8-hydroxy-6,6,8-trimethyl-, (7aS,8S)- can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents like potassium permanganate.
Reduction: Reduction of specific functional groups using reducing agents such as sodium borohydride.
Substitution: Substitution of hydroxy or methyl groups with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more highly oxidized azulene derivatives, while reduction may produce more reduced forms.
Scientific Research Applications
Azuleno(5,6-c)furan-3(1H)-one, 5,6,7,7a,8,9-hexahydro-8-hydroxy-6,6,8-trimethyl-, (7aS,8S)- has various scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory or antimicrobial properties.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Azuleno(5,6-c)furan-3(1H)-one, 5,6,7,7a,8,9-hexahydro-8-hydroxy-6,6,8-trimethyl-, (7aS,8S)- involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibiting specific enzymes involved in biological processes.
Receptor Binding: Binding to cellular receptors to modulate signaling pathways.
Reactive Oxygen Species (ROS) Scavenging: Acting as an antioxidant to neutralize ROS.
Comparison with Similar Compounds
Similar Compounds
Azulene: The parent compound with a simpler structure.
Azulene Derivatives: Compounds with similar fused ring structures but different functional groups.
Uniqueness
Azuleno(5,6-c)furan-3(1H)-one, 5,6,7,7a,8,9-hexahydro-8-hydroxy-6,6,8-trimethyl-, (7aS,8S)- is unique due to its specific combination of functional groups and fused ring structure, which confer distinct chemical and biological properties.
Properties
CAS No. |
72601-38-8 |
---|---|
Molecular Formula |
C15H20O3 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
(5S,5aS)-5-hydroxy-5,7,7-trimethyl-4,5a,6,8-tetrahydro-3H-azuleno[5,6-c]furan-1-one |
InChI |
InChI=1S/C15H20O3/c1-14(2)5-9-4-11-10(8-18-13(11)16)6-15(3,17)12(9)7-14/h4,12,17H,5-8H2,1-3H3/t12-,15-/m0/s1 |
InChI Key |
UAGRYLZLTBLSDQ-WFASDCNBSA-N |
Isomeric SMILES |
C[C@@]1(CC2=C(C=C3[C@@H]1CC(C3)(C)C)C(=O)OC2)O |
Canonical SMILES |
CC1(CC2C(=CC3=C(CC2(C)O)COC3=O)C1)C |
Origin of Product |
United States |
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